1-(1-Methylazetidin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylazetidin-3-yl)ethanol is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Vorbereitungsmethoden
The synthesis of 1-(1-Methylazetidin-3-yl)ethanol typically involves the reaction of azetidine derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of 1-(1-Methylazetidin-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction is carried out at room temperature, and the product is purified through standard techniques such as distillation or recrystallization.
Industrial production methods may involve more scalable processes, including catalytic hydrogenation or enzymatic reduction, to achieve higher yields and purity. These methods are optimized for large-scale production and often involve continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(1-Methylazetidin-3-yl)ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylazetidin-3-yl)ethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1-Methylazetidin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may modulate the activity of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are subjects of active research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1-(1-Methylazetidin-3-yl)ethanol can be compared with other similar compounds, such as:
1-(1-Methylazetidin-3-yl)ethanone: This compound is the oxidized form of this compound and shares a similar core structure but differs in its functional group.
1-(1-Methylazetidin-3-yl)ethyl chloride: This compound is formed by substituting the hydroxyl group in this compound with a chloride.
2-(1-Methylazetidin-3-yl)ethanol: A structural isomer with the hydroxyl group positioned differently on the carbon chain.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H13NO |
---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
1-(1-methylazetidin-3-yl)ethanol |
InChI |
InChI=1S/C6H13NO/c1-5(8)6-3-7(2)4-6/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
MCGGNCUHFFNTAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CN(C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.